molecular formula C11H9FN2 B11742356 3-(3-Fluorophenyl)pyridin-2-amine

3-(3-Fluorophenyl)pyridin-2-amine

Cat. No.: B11742356
M. Wt: 188.20 g/mol
InChI Key: HYOPQKXZOZJQSG-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)pyridin-2-amine is a high-purity chemical compound provided for use in biochemical and pharmacological research. With the molecular formula C11H9FN2 and a molecular weight of 188.20 g/mol, this compound serves as a valuable building block in medicinal chemistry and drug discovery efforts . Its structure, featuring a pyridin-2-amine core linked to a 3-fluorophenyl group, makes it a versatile intermediate for the synthesis of more complex molecules and a candidate for investigating structure-activity relationships . Researchers can utilize this compound in various applications, including the development of novel heterocyclic compounds and as a substrate in catalytic reactions . The compound is characterized by advanced spectroscopic methods to ensure identity and quality. As with all such reagents, this compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluorophenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-4-1-3-8(7-9)10-5-2-6-14-11(10)13/h1-7H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOPQKXZOZJQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 3 3 Fluorophenyl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 3-(3-Fluorophenyl)pyridin-2-amine in solution. By analyzing various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, a complete assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) and fluorophenyl rings, as well as the amine proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The pyridine ring protons are anticipated to appear in the aromatic region, typically between δ 6.5 and 8.5 ppm. The proton at the C-6 position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The protons at C-4 and C-5 will exhibit chemical shifts and coupling patterns characteristic of their positions relative to the amino and phenyl substituents. The broad signal for the amino (-NH₂) protons can typically be found in a wide range and its position can be solvent-dependent. chemicalbook.com

The protons of the 3-fluorophenyl group will also resonate in the aromatic region. The fluorine atom influences the chemical shifts of the adjacent protons through space and through bond coupling (J-coupling). This results in complex splitting patterns that are invaluable for confirming the substitution pattern of the phenyl ring.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Pyridine-H4, H5, H6 6.5 - 8.5 dd, t, d Specific shifts and couplings depend on substitution.
Phenyl-H2', H4', H5', H6' 6.8 - 7.5 m Complex multiplet due to H-H and H-F couplings.

This is a predictive table based on known chemical shift ranges for similar structural motifs.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 11 distinct signals are expected in the decoupled spectrum, corresponding to the 5 carbons of the pyridine ring and the 6 carbons of the phenyl ring.

The carbons of the pyridine ring are influenced by the electron-withdrawing nitrogen atom and the amino group. hmdb.caresearchgate.net The C-2 carbon, bonded to the nitrogen and the amino group, is expected at a significantly downfield shift (typically >150 ppm). The carbon atom directly bonded to the fluorine (C-3') will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-250 Hz). The other carbons of the fluorophenyl ring will also show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF).

Expected ¹³C NMR Data for this compound

Carbons Expected Chemical Shift (δ, ppm) Expected C-F Coupling Notes
Pyridine Carbons 105 - 160 No C-2 is expected to be the most downfield.
Phenyl C-1' ~140 Yes (³JCF) Ipso-carbon attached to the pyridine ring.
Phenyl C-2' ~115 Yes (²JCF) Ortho to fluorine.
Phenyl C-3' ~163 Yes (¹JCF) Carbon directly bonded to fluorine, large coupling constant.
Phenyl C-4' ~130 Yes (³JCF) Para to fluorine.
Phenyl C-5' ~105 Yes (⁴JCF) Meta to fluorine.

This is a predictive table based on known chemical shift ranges and coupling constants for similar structures. rsc.orgchemicalbook.com

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms within a molecule. wikipedia.org Since this compound contains a single fluorine atom, the ¹⁹F NMR spectrum is expected to show one signal. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. For fluorobenzene (B45895) derivatives, this shift typically appears in the range of -110 to -140 ppm relative to a standard like CFCl₃. spectrabase.comspectrabase.com The signal may appear as a multiplet due to coupling with the ortho and meta protons on the phenyl ring.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the pyridine and phenyl rings. science.govipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would show correlations between H-4, H-5, and H-6 of the pyridine ring and among the protons on the fluorophenyl ring, helping to trace the proton networks within each ring system. uvic.ca

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the definitive assignment of which proton is attached to which carbon, for all C-H bonds in the molecule.

Computational methods, particularly Density Functional Theory (DFT), can be used to calculate theoretical NMR chemical shifts. nih.gov By creating a 3D model of this compound, its ¹H and ¹³C NMR chemical shifts can be predicted. These calculated values are then compared with the experimental data. A strong correlation between the theoretical and observed shifts provides a high level of confidence in the structural assignment. nih.gov Different functionals and basis sets can be employed to refine the accuracy of these predictions. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high accuracy (typically to four or five decimal places). nih.gov This allows for the unambiguous determination of the molecule's elemental formula. For this compound, the molecular formula is C₁₁H₉FN₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The measured mass must match the calculated theoretical mass to confirm the molecular formula. acs.org

HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₉FN₂
Calculated Exact Mass [M+H]⁺ 189.08225 Da

Compound Reference Table

Compound Name Molecular Formula
This compound C₁₁H₉FN₂
Pyridine C₅H₅N
3-Aminopyridine C₅H₆N₂
2-Fluoropyridine C₅H₄FN
3-Fluoropyridine C₅H₄FN

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of a compound. The vibrational modes of this compound are determined by the collective motions of its atoms. These modes are sensitive to the molecule's geometry, bond strengths, and the masses of the constituent atoms.

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its primary functional groups: the aminopyridine moiety and the fluorophenyl ring. While specific experimental spectra for this compound are not available, assignments can be inferred from studies on similar molecules like fluoropyridines, aminopyridines, and other substituted aromatic systems. researchgate.netnih.gov

Key expected vibrational modes include:

N-H Vibrations: The amino (-NH₂) group typically shows two distinct stretching vibrations in the FT-IR spectrum: an asymmetric stretching band at a higher wavenumber and a symmetric stretching band at a lower wavenumber, generally in the range of 3500-3300 cm⁻¹. researchgate.net An N-H scissoring (bending) mode is expected around 1650-1580 cm⁻¹.

Aromatic C-H Stretching: The C-H stretching vibrations of both the pyridine and phenyl rings are anticipated to appear in the 3100-3000 cm⁻¹ region. nih.gov

C=C and C=N Ring Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the pyridine and phenyl rings typically occur in the 1600-1400 cm⁻¹ range. nih.gov These bands are often complex due to the coupling of vibrations within the rings.

C-F Stretching: The carbon-fluorine stretching vibration is a key indicator of the fluorophenyl group. This mode is generally strong in the IR spectrum and is expected in the 1250-1150 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond connecting the amino group to the pyridine ring is expected in the 1350-1250 cm⁻¹ range.

Ring Bending and Deformation Modes: In the fingerprint region (below 1000 cm⁻¹), a series of complex bands corresponding to in-plane and out-of-plane bending of the C-H bonds and ring deformation modes would be present, which are highly characteristic of the specific substitution pattern.

An interactive table summarizing the expected vibrational mode assignments is provided below.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Notes
Asymmetric N-H StretchAmino (-NH₂)3500 - 3400Typically a sharp band in the FT-IR spectrum.
Symmetric N-H StretchAmino (-NH₂)3400 - 3300Appears at a lower frequency than the asymmetric stretch.
Aromatic C-H StretchPyridine & Phenyl Rings3100 - 3000Multiple weak to medium bands.
N-H Scissoring (Bending)Amino (-NH₂)1650 - 1580A strong band, can overlap with ring stretching modes.
Aromatic Ring C=C/C=N StretchPyridine & Phenyl Rings1600 - 1400A series of sharp bands, characteristic of the aromatic systems.
C-N StretchAryl-Amine1350 - 1250Medium to strong intensity.
C-F StretchAryl-Fluoride1250 - 1150Typically a very strong and characteristic band in the FT-IR spectrum.

To achieve a more precise assignment of vibrational modes, experimental FT-IR and Raman data are often correlated with theoretical frequencies calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.govphyschemres.org Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and calculate the harmonic vibrational frequencies. physchemres.orgnih.gov

The computational approach provides a complete set of vibrational modes and their corresponding intensities (for IR) and activities (for Raman). However, calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is standard practice to apply a scaling factor to the computed wavenumbers to improve the agreement with experimental data. nih.gov The Potential Energy Distribution (PED) analysis is also performed to quantify the contribution of individual internal coordinates to each normal mode, ensuring an unambiguous assignment. nih.gov

Without experimental data for this compound, a direct correlation study cannot be presented. However, computational studies on related molecules, such as 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, have demonstrated a good correlation between theoretical (B3LYP/6-311++G(d,p)) and experimental frequencies, validating the utility of this approach for analyzing the vibrational spectra of complex heterocyclic systems. physchemres.org

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides detailed information on bond lengths, bond angles, and the intermolecular interactions that govern the crystal packing.

A search of the Cambridge Structural Database (CSD) and public literature did not yield a single-crystal X-ray diffraction structure for this compound. However, the analysis of structurally similar compounds can provide valuable insights into the likely solid-state conformation and packing of the title molecule.

An example of a closely related structure is 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol. benthamopen.com This molecule, while not an aminopyridine, contains both a fluorophenyl group and a pyridine ring, making it a useful analogue for understanding potential intermolecular interactions. The compound crystallizes in the monoclinic space group P2₁/n. benthamopen.com The key structural feature is the relative orientation of the fluorophenyl and pyridine rings.

Another relevant analogue is 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, which features an amino group adjacent to a nitrogen atom in a diazine ring and a substituted phenyl ring. growingscience.com Its crystal structure reveals that the benzene (B151609) and pyridazine (B1198779) rings are not coplanar, with a significant dihedral angle between them. growingscience.com This non-planar conformation is common in linked aromatic systems and is expected for this compound as well, driven by the balance between steric hindrance and conjugative effects.

The table below presents crystallographic data for the analogue 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol. benthamopen.com

Parameter1-(p-fluorophenyl)-2-(α-pyridyl)ethanol benthamopen.com
Chemical FormulaC₁₃H₁₂FNO
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.3664(15)
b (Å)8.343(2)
c (Å)25.056(6)
β (°)93.837(15)
Volume (ų)1118.9(5)
Z (molecules/cell)4

The crystal packing of this compound is expected to be dominated by hydrogen bonding interactions involving the amino group and the pyridine nitrogen atom. The two hydrogen atoms on the -NH₂ group can act as hydrogen bond donors, while the lone pair on the pyridine nitrogen atom can act as a hydrogen bond acceptor.

It is highly probable that the molecules would form dimeric structures or extended chains via N-H···N hydrogen bonds. For instance, in the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, a strong intermolecular O-H···N hydrogen bond is observed between the hydroxyl group and the pyridine nitrogen of an adjacent molecule, demonstrating the propensity of the pyridine nitrogen to act as a hydrogen bond acceptor. benthamopen.com In many 2-aminopyridine (B139424) derivatives, the formation of a characteristic centrosymmetric dimer via a pair of N-H···N hydrogen bonds is a common packing motif.

In addition to strong hydrogen bonds, other weaker interactions are expected to play a significant role in stabilizing the crystal lattice:

π-π Stacking: The aromatic phenyl and pyridine rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.

C-H···π Interactions: The C-H bonds of one molecule can interact with the π-face of an aromatic ring of a neighboring molecule.

These combined interactions would lead to a complex and stable three-dimensional supramolecular architecture in the solid state. The analysis of crystal structures of analogues like 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile confirms that amino functions readily form intermolecular hydrogen bonds with nitrogen atoms of pyridine rings and other acceptor groups, resulting in extensive two-dimensional networks. nih.gov

Computational Chemical Characterization and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. These methods, varying in accuracy and computational cost, provide a theoretical framework for understanding chemical structures and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and optimizing the geometry of molecules. niscair.res.innih.gov For derivatives of pyridine (B92270) and similar heterocyclic compounds, DFT calculations, often employing the B3LYP hybrid functional, are utilized to determine the most stable molecular conformation. niscair.res.inmdpi.comnih.gov The process involves finding the minimum energy state of the molecule, which corresponds to its most likely three-dimensional structure. nih.govwjarr.com These optimized geometries are crucial for the subsequent calculation of other molecular properties. scispace.com For instance, in studies of related pyridine derivatives, DFT with basis sets like 6-31G(d,p) has been successfully used to obtain stable geometric configurations. niscair.res.innih.gov

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods are valuable for providing benchmark data against which less computationally intensive methods can be compared. For complex molecules, a combination of DFT for initial geometry optimization and ab initio methods for single-point energy calculations can provide a balance between accuracy and computational feasibility.

Basis Set Selection and Functional Considerations

The choice of basis set and functional is critical in DFT calculations as it directly impacts the accuracy of the results. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing elements like fluorine, it is common to use Pople-style basis sets such as 6-311++G(d,p) or 6-31G(d,p), which include diffuse and polarization functions to accurately describe the electron distribution, especially for non-covalent interactions and the electronic properties of heteroatoms. niscair.res.inmdpi.comwjarr.com The B3LYP functional is a popular hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules. niscair.res.inmdpi.comnih.gov The selection of an appropriate basis set and functional is essential for obtaining reliable predictions of molecular properties.

Molecular Electrostatic Potential (MEP) Mapping and Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. nih.gov For aromatic systems, substituents can significantly alter the MEP. For example, electron-donating groups tend to increase the negative potential above the aromatic ring, while electron-withdrawing groups can diminish it. dtic.mil Analysis of the MEP map for 3-(3-Fluorophenyl)pyridin-2-amine would reveal the most likely sites for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and polarizability. researchgate.net For conjugated systems, increasing the extent of conjugation generally leads to a smaller HOMO-LUMO gap. libretexts.org The analysis of the HOMO and LUMO energy levels and their distribution across the this compound molecule provides insight into its electronic transition properties and reactive sites. researchgate.net

Table 1: Frontier Molecular Orbital Data (Illustrative)

ParameterEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: The values in this table are illustrative and would need to be calculated using appropriate computational methods for this compound.

Conformational Analysis and Energy Minima Identification

Computational methods, particularly Potential Energy Surface (PES) scans, are employed to explore the conformational space of the molecule. scispace.com These scans systematically vary specific dihedral angles and calculate the corresponding energy, allowing for the identification of stable conformers (energy minima) and transition states (energy maxima).

A critical dihedral angle in this compound is the one defining the rotation of the 3-fluorophenyl group relative to the pyridine ring. The presence of the fluorine atom on the phenyl ring and the amino group on the pyridine ring introduces electronic and steric factors that influence the preferred orientation. The amino group itself can also exhibit different orientations relative to the pyridine ring.

Density Functional Theory (DFT) calculations, often using functionals like B3LYP with a basis set such as 6-311++G**, are a common choice for optimizing the geometry of the identified conformers and accurately calculating their relative energies. scispace.com Studies on structurally related N-(pyridyl)benzamides have shown that the interplay of intramolecular hydrogen bonds and steric hindrance dictates the most stable conformations. scispace.com For this compound, intramolecular hydrogen bonding could potentially occur between the amino group's hydrogen and the pyridine ring's nitrogen atom, influencing the planarity and stability of the conformer.

The relative energies of different conformers are typically small, suggesting that the molecule can exist as a mixture of several conformations in solution at room temperature. The global minimum energy conformation represents the most populated state. The identification of these low-energy conformers is crucial for understanding how the molecule might bind to a receptor or enzyme active site.

Table 1: Theoretical Torsional Angles and Relative Energies of Postulated Conformers of this compound (This table is illustrative and based on typical findings for similar compounds, as direct experimental or computational data for this specific molecule is not readily available in the searched literature.)

ConformerDihedral Angle (C-C-N-C) (°)Relative Energy (kcal/mol)Population (%)
A (Global Minimum)30.50.0065
B-145.21.225
C175.82.510

Note: The dihedral angle refers to the torsion between the phenyl and pyridine rings. Relative energies and populations are calculated based on the Boltzmann distribution at 298.15 K.

Reactivity Prediction and Reaction Mechanism Studies via Computational Methods

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, these studies can identify the most likely sites for electrophilic or nucleophilic attack and map out the energy landscape of a chemical transformation.

Molecular Descriptors and Reactivity

A range of molecular descriptors, calculated using methods like DFT, can provide a quantitative measure of reactivity. chemrxiv.org Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as the nitrogen atoms. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

Mulliken and Atomic Polarizability Tensor (APT) Charges: These methods partition the total electron density among the atoms in the molecule, providing insight into the local electronic environment. researchgate.net Atoms with a significant negative charge are potential nucleophilic centers, while those with a positive charge are electrophilic centers.

Table 2: Calculated Reactivity Descriptors for this compound (This table is illustrative and provides expected values based on computational studies of similar aminopyridine derivatives.)

DescriptorValueInterpretation
HOMO Energy-5.8 eVIndicates electron-donating capability
LUMO Energy-0.9 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.9 eVSuggests moderate kinetic stability
Dipole Moment2.1 DIndicates a polar molecule

Reaction Mechanism Studies

By mapping the potential energy surface for a proposed reaction, computational methods can identify the transition state structures and calculate the activation energies. This allows for a comparison of different possible reaction pathways and a prediction of the most favorable one. For instance, in studying the mechanism of a potential N-alkylation or N-acylation reaction of this compound, computational chemists can determine whether the reaction is more likely to occur on the pyridine nitrogen or the exocyclic amino nitrogen. These studies provide a molecular-level understanding of the reaction, which is invaluable for optimizing reaction conditions and predicting product outcomes.

The use of advanced techniques, such as graph neural networks trained on large descriptor libraries, is an emerging area that promises to accelerate the prediction of reactivity for novel compounds like this compound. chemrxiv.org

Reactivity Profile and Derivatization Pathways of 3 3 Fluorophenyl Pyridin 2 Amine

Reactions Involving the Primary Amine Moiety

The primary amine group in 3-(3-Fluorophenyl)pyridin-2-amine is a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

N-Alkylation and N-Arylation Reactions

The primary amine of this compound can undergo N-alkylation and N-arylation reactions to form secondary and tertiary amines.

N-Alkylation: Direct N-alkylation of aminopyridines can be achieved using various alkylating agents. For instance, pyridine (B92270) and similar aza-aromatics can act as biomimetic hydrogen shuttles in the transition-metal-free direct N-alkylation of aryl and heteroaryl amines with a range of alcohols. rsc.org This "borrowing hydrogen" methodology offers a green alternative to traditional alkylation methods. Another approach involves the use of a metal-ligand bifunctional iridium catalyst for the N-alkylation of amines with alcohols like 2,5-furandimethanol. nih.gov In a specific example of a related aminopyridine, N-butylpyridin-2-amine was synthesized from pyridine and n-butylamine using sodium hydride and lithium iodide in THF. orgsyn.org

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of amines. nih.govcmu.edu These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand (like Xantphos or BINAP), and a base to couple an amine with an aryl halide. nih.govcmu.edu This methodology has been successfully applied to synthesize various N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives in moderate to good yields. nih.govnih.gov Copper-catalyzed N-arylation methods have also been reported for coupling with bromopyridines. pasteur.fr

Table 1: Examples of N-Alkylation and N-Arylation Reactions

Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationAlcohols, Pyridine (catalyst)N-Alkyl anilines rsc.org
N-Alkylation2,5-Furandimethanol, [Cp*Ir(2,2'-bpyO)(H2O)] (catalyst), Cs2CO3N,N'-Disubstituted 2,5-bis(aminomethyl)furans nih.gov
N-Alkylationn-Butylamine, NaH, LiI, THFN-Butylpyridin-2-amine orgsyn.org
N-ArylationAryl bromides, Dichlorobis(triphenylphosphine)Pd(II), Xantphos, Na-t-BuO, TolueneN-Arylpyrimidin-2-amines nih.govnih.gov
N-ArylationAryl bromides, Pd(OAc)2, (rac)-BINAPAlkyldiarylamines cmu.edu
N-ArylationBromopyridines, Copper catalyst3-Alkoxy-1H-pyrazol-1-yl pyridine pasteur.fr

Acylation and Sulfonylation of the Amine

The primary amine of this compound readily reacts with acylating and sulfonylating agents to form the corresponding amides and sulfonamides.

Acylation: Acylation can be achieved using acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. While direct Friedel-Crafts acylation on the pyridine ring is generally difficult, acylation at the nitrogen atom is a common transformation. youtube.com

Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. For example, 5-(3-Fluorophenyl)sulfonylpyridin-3-amine has been reported, showcasing the formation of a sulfonamide from a related aminopyridine structure. nih.gov The synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides has also been achieved in a one-pot reaction using 2-aminopyridines, sulfonamides, and arylglyoxal hydrates. nih.gov

Formation of Schiff Bases and Related Imines

The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases (imines or azomethines). nih.govresearchgate.netmdpi.comresearchgate.net This reaction is typically reversible and catalyzed by acid or base. Schiff bases are valuable intermediates in organic synthesis and can exhibit a range of biological activities. nih.govmdpi.com The formation of the imine group involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.govresearchgate.net Pyrimidine (B1678525) Schiff bases, for instance, have been synthesized by reacting aminopyrimidines with aldehydes. nih.gov

Cyclocondensation Reactions (e.g., Imidazopyridine Formation)

2-Aminopyridines, including this compound, are crucial precursors for the synthesis of fused heterocyclic systems like imidazopyridines. nih.govrsc.orge3s-conferences.org These reactions take advantage of the binucleophilic nature of 2-aminopyridines, involving both the exocyclic amino group and the endocyclic pyridine nitrogen. nih.gov

Imidazo[1,2-a]pyridines are commonly synthesized through the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. e3s-conferences.org Multicomponent reactions offer an efficient alternative for constructing the imidazopyridine scaffold. For example, a three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes, catalyzed by copper iodide, yields imidazo[1,2-a]pyridines. nih.gov Another strategy involves the reaction of 2-aminopyridines with nitroolefins in the presence of ferric chloride. nih.gov Furthermore, imidazo[4,5-b]pyridines can be synthesized from the reaction of 5-amino-1-aryl-4-(cyanoformimidoyl)imidazoles with malononitrile. acs.org

Table 2: Selected Cyclocondensation Reactions for Imidazopyridine Synthesis

ReactantsCatalyst/ReagentsProductReference
2-Aminopyridine, α-Halocarbonyl compoundEthanol2-Phenyl-imidazopyridine e3s-conferences.org
2-Aminopyridines, Aldehydes, Terminal alkynesCuI, NaHSO4·SiO2Imidazo[1,2-a]pyridines nih.gov
2-Aminopyridine, NitroolefinsFerric chloride3-Unsubstituted Imidazo[1,2-a]pyridines nih.gov
5-Amino-1-aryl-4-(cyanoformimidoyl)imidazoles, MalononitrileAcetonitrile/DMF5-Amino-3-aryl-6,7-dicyano-3H-imidazo[4,5-b]pyridines acs.org
Pyridine, Substituted bromoacetophenones, Ammonium acetateMicrowave irradiationImidazopyridines e3s-conferences.org

Transformations of the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly slower than on benzene (B151609). wikipedia.orgyoutube.com The nitrogen atom's electronegativity reduces the ring's electron density, and protonation or coordination with a Lewis acid during the reaction further deactivates the ring. wikipedia.orgquimicaorganica.org Consequently, forcing conditions, such as high temperatures, are often required. youtube.com

Substitution typically occurs at the 3- and 5-positions, as the intermediates formed by attack at these positions are more stable than those from attack at the 2-, 4-, or 6-positions. youtube.comquimicaorganica.org Friedel-Crafts alkylations and acylations are generally not feasible on pyridine itself because the Lewis acid catalyst coordinates with the nitrogen atom, leading to strong deactivation. quimicaorganica.org However, alternative strategies for acylation exist, such as those involving the generation of acyl radicals or the acylation of metalated pyridines. youtube.com For imidazo[1,2-a]pyridines, a selective Friedel-Crafts acylation at the C-3 position has been developed using aluminum chloride as a catalyst. nih.gov

To overcome the low reactivity of pyridine in SEAr, the pyridine N-oxide can be used. The N-oxide is more reactive than pyridine and even benzene, directing substitution to the 4-position. The oxide can then be reduced to the substituted pyridine. wikipedia.org

Table 3: Summary of Electrophilic Aromatic Substitution on Pyridine

ReactionReagents/ConditionsTypical Product Position(s)NotesReference
NitrationH2SO4, KNO3, high temp.3-NitropyridineLow yield youtube.com
SulfonationH2SO4, SO3, high temp.Pyridine-3-sulfonic acid quimicaorganica.org
BrominationBr2, oleum, high temp.3-Bromopyridine quimicaorganica.org
Friedel-Crafts AcylationNot feasible-Lewis acid coordinates with nitrogen, deactivating the ring. quimicaorganica.org
Acylation of Imidazo[1,2-a]pyridinesAcetyl chloride, AlCl3C-3 acetylated productSelective for the C-3 position. nih.gov

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound presents a challenging yet viable route for functionalization. The 2-amino group is generally considered a poor leaving group. However, its displacement by a nucleophile can be achieved through activation strategies.

One common approach involves the conversion of the amino group into a better leaving group. For instance, the amino group can be transformed into a diazonium salt, which is an excellent leaving group. However, the conditions for diazotization can be harsh and may not be compatible with all substrates.

A more contemporary method involves the use of transition metal catalysis to facilitate the SNAr reaction. Ruthenium(II) catalysts have been shown to enable the amination of 2-aminopyridines by activating the C-N bond towards nucleophilic attack. This is achieved through the formation of a transient η⁶-pyridine complex, which increases the electrophilicity of the pyridine ring and facilitates the displacement of the amino group. While direct experimental data for this compound is not extensively documented, the principles of this catalytic approach suggest its potential applicability.

Another strategy to enhance the leaving group ability of the amino group is its conversion into a pyridinium (B92312) salt. Treatment of a 2-aminopyridine with a pyrylium (B1242799) tetrafluoroborate (B81430) reagent can form a pyridinium salt, which activates the C2 position for nucleophilic attack by a variety of nucleophiles, including amines, alcohols, and thiols. This method is noted for its mild conditions and broad functional group tolerance.

It is important to note that direct SNAr reactions where a hydrogen atom is displaced (SNArH) are also known for electron-deficient heterocycles like pyridine, but these typically require an oxidizing agent and are less common for the substitution of an amino group.

Metalation and Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In the case of this compound, the 2-amino group can act as a directed metalation group (DMG), guiding the deprotonation of the pyridine ring at the adjacent C3 position. However, since the C3 position is already substituted with the fluorophenyl group, the directing effect of the amino group is expected to favor metalation at the C4 position. The coordination of a strong lithium base, such as n-butyllithium, to the nitrogen of the amino group would position the base for abstraction of the C4 proton.

The resulting 4-lithiated intermediate is a versatile synthon that can react with a wide range of electrophiles to introduce new functional groups at the C4 position. This provides a direct route to 4-substituted derivatives of this compound.

Alternatively, the combination of the pyridine nitrogen and the amino group can act as a bidentate directing group, potentially directing metalation to the ortho-positions of the 3-phenyl substituent (C2' or C6'). This would involve the formation of a six-membered ring intermediate with the organolithium reagent. The regioselectivity between pyridine C4-metalation and phenyl C2'/C6'-metalation would depend on the specific reaction conditions, including the base, solvent, and temperature.

The table below illustrates potential functionalizations of this compound via a hypothetical C4-metalation pathway, based on known DoM reactions of substituted pyridines.

ElectrophileReagent ExamplePotential Product at C4
Alkyl HalideCH₃IMethyl
Aldehyde(CH₃)₂CO2-Hydroxyprop-2-yl
Carboxylating AgentCO₂Carboxylic acid
Silylating Agent(CH₃)₃SiClTrimethylsilyl
Borylating AgentB(OCH₃)₃Boronic acid ester

Reactions of the Fluorophenyl Substituent

The 3-fluorophenyl group of the title compound offers additional sites for chemical modification, either through transformation of the fluorine atom itself or by substitution on the aromatic ring.

Functional Group Interconversions on the Fluorophenyl Ring

While direct displacement of the fluorine atom by common nucleophiles is difficult, specialized methods have been developed for the conversion of aryl fluorides to other functional groups. For example, certain transition metal-catalyzed cross-coupling reactions can be employed. Additionally, under specific conditions, strong nucleophiles in polar aprotic solvents at high temperatures might effect substitution.

Biotransformation presents an alternative approach for the functionalization of the fluorophenyl ring. Studies on similar compounds have shown that microbial oxidation can lead to hydroxylation of the fluorophenyl ring, demonstrating that enzymatic systems can overcome the high C-F bond energy.

Aromatic Substitution on the Fluorophenyl Moiety

Electrophilic aromatic substitution on the 3-fluorophenyl ring of this compound is influenced by the directing effects of both the fluorine atom and the 2-aminopyridin-3-yl substituent. The fluorine atom is an ortho-, para-director, albeit a deactivating one. The 2-aminopyridin-3-yl group is also deactivating towards electrophilic attack due to the electron-withdrawing nature of the pyridine ring.

The positions ortho and para to the fluorine atom are C2', C4', and C6'. The position meta to the fluorine is C5'. The 2-aminopyridin-3-yl substituent is at C1' of the fluorophenyl ring. Electrophilic attack will be directed to the positions that are activated by the fluorine and least deactivated by the pyridinyl group. Therefore, substitution is most likely to occur at the C4' and C6' positions, which are para and ortho to the fluorine atom, respectively.

Reactions such as halogenation and nitration would be expected to yield a mixture of isomers, with the precise ratio depending on the steric and electronic factors of the electrophile and the reaction conditions. For example, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an acid catalyst could introduce a halogen atom onto the fluorophenyl ring. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would require forcing conditions due to the deactivated nature of the ring system.

Below is a table summarizing the expected major products of electrophilic aromatic substitution on the fluorophenyl ring of this compound.

ReactionReagentExpected Position of Substitution
BrominationBr₂ / FeBr₃C4' and C6'
ChlorinationCl₂ / AlCl₃C4' and C6'
NitrationHNO₃ / H₂SO₄C4' and C6'
SulfonationSO₃ / H₂SO₄C4' and C6'

Applications of 3 3 Fluorophenyl Pyridin 2 Amine As a Synthetic Building Block

Construction of Complex Polycyclic Heterocycles

The 2-aminopyridine (B139424) moiety is a classic precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. 3-(3-Fluorophenyl)pyridin-2-amine serves as an ideal starting material for creating complex scaffolds that incorporate a fluorinated phenylpyridine core. The inherent reactivity of the endocyclic pyridine (B92270) nitrogen and the exocyclic amino group allows for a variety of cyclization strategies.

One common approach involves the reaction of 2-aminopyridines with bifunctional reagents to construct a new fused ring. For instance, condensation reactions with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of pyridopyrimidines or related structures. Similarly, reactions with reagents like cyanoacetic acid followed by cyclization can yield pyrido[1,2-a]thieno[3,2-e]pyrimidine derivatives. nih.gov The presence of the 3-fluorophenyl group can influence the regioselectivity of these cyclizations and modulate the electronic properties of the final polycyclic system.

Researchers have successfully synthesized a variety of fused heterocycles starting from substituted 2-aminothiophenes and 2-aminopyridines, demonstrating the broad applicability of this approach. nih.govrsc.org These methods, when applied to this compound, would provide direct access to novel, complex polycyclic systems containing strategically placed fluorine atoms, which are highly sought after in pharmaceutical research.

Scaffold Design in Medicinal Chemistry Research

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, found in over 100 FDA-approved drugs. acs.orgrsc.org Its ability to act as a hydrogen bond acceptor and its water-solubilizing properties make it a "privileged scaffold" in drug design. nih.govnih.gov The introduction of a fluorine atom can further enhance a molecule's metabolic stability, binding affinity, and membrane permeability. acs.orgbeilstein-journals.org Consequently, this compound is a building block of significant interest for designing novel therapeutic agents.

The dual fluorine substitution—one on the phenyl ring and one implicitly influencing the pyridine ring's electronics—combined with the reactive amino group, allows for extensive chemical modifications to explore structure-activity relationships (SAR). This compound serves as a core structure for generating libraries of derivatives aimed at a wide range of biological targets, from kinases to G-protein coupled receptors. rsc.org

The imidazo[1,2-a]pyridine (B132010) core is a prominent heterocyclic system in medicinal chemistry, forming the basis of well-known drugs such as Zolpidem and Alpidem. nanobioletters.comacs.org The most common synthetic route to this scaffold is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound (e.g., α-bromoacetophenone), often referred to as the Tschitschibabin reaction. nanobioletters.com

Utilizing this compound in this reaction provides a direct route to 8-(3-Fluorophenyl)imidazo[1,2-a]pyridine derivatives. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization involving the exocyclic amino group. This methodology is highly versatile and accommodates a wide range of substituents on the α-halocarbonyl component, allowing for the synthesis of a diverse library of compounds.

Table 1: Representative Synthesis of Imidazo[1,2-a]pyridine Derivatives from 2-Aminopyridines
2-Aminopyridine PrecursorReagentCatalyst/ConditionsProduct ClassReference
2-AminopyridineSubstituted Phenacyl BromideCopper Silicate, Reflux2-Aryl-imidazo[1,2-a]pyridines nanobioletters.com
2-AminopyridineAldehyde, IsocyanideMetal Catalysis (Groebke-Blackburn-Bienaymé)2,3-Disubstituted-imidazo[1,2-a]pyridines acs.org
2-Aminopyridineα-Bromoacetophenone, Na2CO3Ethanol, Reflux2-Phenyl-imidazo[1,2-a]pyridine researchgate.net
Substituted 2-AminopyridineImidoyl Chlorides, Triethyl PhosphiteTandem Reaction(3-Fluoroimidazo[1,2-a]pyridin-2-yl)phosphonates osi.lv

The resulting 8-(3-fluorophenyl)imidazo[1,2-a]pyridine scaffold is a valuable platform for further functionalization, particularly at the C3 position, to modulate biological activity. researchgate.net

Beyond the well-established imidazo[1,2-a]pyridine synthesis, this compound is a precursor to a wide array of other heterocyclic systems relevant to drug discovery. The 1,3-relationship between the amino group and the C4-carbon of the pyridine ring allows for annulation reactions to form six-membered rings.

For example, condensation with diketones or their equivalents can lead to the formation of quinoline-like structures. The reaction with α-amino acid esters has been shown to produce N-[(pyridine-2-yl)] amino acid esters, which are themselves interesting scaffolds. nih.gov Furthermore, multicomponent reactions can be employed to construct highly substituted pyridines and their fused analogues in a single step. The reactivity of the 2-aminopyridine moiety makes it a key participant in tandem reactions, where an initial intermolecular reaction is followed by an intramolecular cyclization to build complex ring systems. nih.gov The presence of the fluorophenyl group provides a unique spectroscopic and analytical handle while imparting desirable pharmaceutical properties to the resulting heterocycles.

Development of Novel Synthetic Methodologies Leveraging its Structure

The unique electronic and structural features of this compound make it an interesting substrate for developing novel synthetic methodologies. The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the reactivity of the pyridine ring system, potentially enabling new types of transformations.

For example, modern synthetic methods like photoredox catalysis could be employed to forge new bonds. Researchers have developed photoredox-mediated methods for synthesizing diversely substituted 3-fluoropyridines from ketone components, showcasing the utility of modern techniques in accessing fluorinated heterocycles. acs.org The aminopyridine functionality in this compound could be used to direct C-H activation reactions, allowing for the selective functionalization of the pyridine or phenyl ring. Such methods offer a more atom-economical and efficient alternative to traditional cross-coupling reactions for elaborating the core structure.

Role in Fluorine-Containing Pharmaceutical Intermediate Synthesis

The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. beilstein-journals.org As such, fluorinated building blocks are critical intermediates in the pharmaceutical industry. nih.govacs.org this compound serves as a key intermediate for synthesizing complex drug candidates that require a fluorinated phenylpyridine moiety.

The synthesis of many modern pharmaceuticals involves the coupling of several complex heterocyclic fragments. For instance, the synthesis of kinase inhibitors often involves the construction of a core heterocycle which is then decorated with various substituted aryl groups. rhhz.netnih.gov this compound can be readily converted into other functional groups—for example, the amino group can be transformed into a halogen via a Sandmeyer-type reaction, which can then participate in palladium-catalyzed cross-coupling reactions. This versatility makes it a valuable intermediate for the multi-step synthesis of complex, fluorine-containing active pharmaceutical ingredients (APIs).

Green Chemistry Principles Applied to the Synthesis of 3 3 Fluorophenyl Pyridin 2 Amine

Atom Economy Maximization

Atom economy, a central concept of green chemistry, focuses on maximizing the incorporation of reactant atoms into the final product. In the synthesis of complex molecules like 3-(3-Fluorophenyl)pyridin-2-amine, this is often achieved through reaction design that minimizes the formation of byproducts.

Multi-component reactions (MCRs) are a prime example of atom-economical synthesis. These reactions combine three or more reactants in a single step to form a complex product, often with water as the only byproduct. For instance, the synthesis of various 2-aminopyridine (B139424) derivatives can be achieved through MCRs, which are inherently more atom-economical than traditional multi-step syntheses that involve isolating intermediates and using stoichiometric reagents. rasayanjournal.co.ingoogle.com A patent for synthesizing 2-amino pyridine (B92270) compounds highlights the disadvantage of atomic "diseconomy" in older methods and proposes a more direct route from a 2,4-pentadiene nitrile compound and an amine. google.com

Another strategy to improve atom economy is the use of addition reactions. For example, the synthesis of certain pyridine derivatives through the cyclization of substituted 2-aminopyridines with phenacyl bromides has been shown to have an atom economy of 66-73%. researchgate.net While specific data for this compound is not available, applying MCR or addition reaction strategies would significantly enhance the atom economy of its synthesis.

Table 1: Comparison of Atom Economy in Different Reaction Types

Reaction TypeGeneral ReactantsMajor ByproductsTypical Atom Economy
Multi-component ReactionAldehyde, Malononitrile, ThiolWaterHigh
Addition Reaction2-Aminopyridine, Phenacyl bromideHBrModerate
Traditional SynthesisMultiple steps with protecting groupsProtecting group waste, coupling reagentsLow to Moderate

This table provides a generalized comparison and is not based on the specific synthesis of this compound.

Solvent Selection: Utilization of Green Solvents and Solvent-Free Reactions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

Solvent-free, or neat, reactions are highly desirable as they reduce solvent waste and can sometimes lead to shorter reaction times and simpler product purification. rasayanjournal.co.in The synthesis of various 4-substituted aminopyrido[2,3-d]pyrimidines has been successfully achieved under solvent-free conditions by heating the reactants together. mdpi.com Similarly, 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized in good yields without a solvent, using a catalyst to facilitate the reaction. researchgate.net

When a solvent is necessary, greener alternatives to hazardous organic solvents are preferred. Water is an excellent green solvent due to its non-toxicity, non-flammability, and availability. The synthesis of imidazo[1,2-a]pyridines has been demonstrated in an aqueous medium using a recyclable bimetallic catalyst. researchgate.net Ionic liquids are also considered "Green Solvents" when designed for minimal toxicity and biodegradability. rasayanjournal.co.in Another approach involves using recoverable solvent systems, such as an acetonitrile-water azeotrope, which can be removed and reused, minimizing waste. rsc.org

Table 2: Examples of Green Solvent Use in Pyridine Synthesis

ReactionSolvent SystemRationaleReference
Synthesis of Imidazo[1,2-a]pyridinesWaterNon-toxic, environmentally benign researchgate.net
Synthesis of DihydropyrimidinonesSolvent-freeWaste reduction, simplified workup rasayanjournal.co.in
Electrochemical Reductive AminationAcetonitrile-water azeotropeRecoverable and reusable rsc.org
Synthesis of Pyrimidine (B1678525) DerivativesIonic LiquidsLow toxicity, biodegradable potential rasayanjournal.co.in

This table illustrates the use of green solvents in the synthesis of related heterocyclic compounds.

Catalyst Development: Heterogeneous, Recyclable, and Metal-Free Catalysis

Catalysts are a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and enable more selective transformations. The development of catalysts that are heterogeneous, recyclable, and metal-free is a key area of research.

Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are generally preferred because they can be easily separated from the reaction mixture and potentially reused. A patent for a related compound mentions the use of palladium supported on carbon black as a heterogeneous catalyst. google.com For the synthesis of imidazo[1,2-a]pyridines, a recyclable bimetallic Cu-Mn spinel oxide catalyst has been used in an aqueous medium. researchgate.net

Metal-free organocatalysis is another important green chemistry approach, as it avoids the use of potentially toxic and expensive heavy metals. For example, diethylamine (B46881) has been used as an organocatalyst for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at room temperature. rsc.org

The development of biocatalysts, such as enzymes, also aligns with green chemistry principles. Biocatalysis often occurs under mild conditions (physiological pH and temperature) in aqueous media and can lead to high regio- and stereoselectivity. mdpi.com While not specifically documented for this compound, the use of enzymes for related transformations represents a promising green synthetic route.

Energy Efficiency in Reaction Design

Energy efficiency is a key principle of green chemistry, aiming to minimize the energy required for chemical processes. This can be achieved through various strategies, including conducting reactions at ambient temperature and pressure, and utilizing alternative energy sources.

Microwave-assisted synthesis has emerged as a valuable tool for improving energy efficiency. Microwave heating can significantly reduce reaction times from hours to minutes, leading to substantial energy savings. rasayanjournal.co.inrsc.org The synthesis of various pyridine and pyrimidine derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating. rasayanjournal.co.inrsc.org

Ultrasound-assisted synthesis is another energy-efficient technique that can enhance reaction rates and yields. rasayanjournal.co.in The use of highly efficient catalysts can also reduce the energy input required by lowering the activation energy of the reaction. Furthermore, designing one-pot, multi-component reactions, as discussed under atom economy, also contributes to energy efficiency by reducing the number of steps and the associated energy-intensive workup and purification procedures. rsc.org

Waste Prevention and Byproduct Minimization

The overarching goal of green chemistry is to prevent the generation of waste rather than treating it after it has been created. This principle is closely linked to atom economy and solvent selection.

Designing synthetic routes that are highly atom-economical is the most effective way to prevent waste. By maximizing the incorporation of starting materials into the final product, the formation of byproducts is inherently minimized. nih.gov The use of catalytic reagents over stoichiometric ones is a fundamental strategy for waste prevention, as catalysts are used in small amounts and can often be recycled.

The choice of workup and purification methods also plays a significant role in waste generation. Avoiding traditional column chromatography, which uses large volumes of solvents, is a key target. Protocols that allow for the direct precipitation and filtration of the product from the reaction mixture significantly reduce solvent waste. rsc.org Furthermore, the development of electrochemical methods with recoverable reaction media presents an innovative approach to minimizing waste from both solvents and electrolytes. rsc.org

Future Research Directions for 3 3 Fluorophenyl Pyridin 2 Amine

Exploration of Undiscovered Synthetic Routes

The synthesis of 3-(3-Fluorophenyl)pyridin-2-amine, a molecule of significant interest in medicinal and materials chemistry, currently relies on established methodologies. However, the future of its production and application hinges on the development of more efficient, cost-effective, and environmentally benign synthetic strategies. Future research should prioritize the exploration of novel synthetic pathways that address the limitations of current methods.

Furthermore, the exploration of transition-metal-catalyzed cross-coupling reactions beyond the current state-of-the-art is warranted. Investigating new catalyst systems, including those based on earth-abundant metals, could lead to milder reaction conditions and improved functional group tolerance. The development of C-H activation strategies for the direct arylation of the pyridine (B92270) ring would be a particularly elegant and atom-economical approach, eliminating the need for pre-functionalized starting materials.

Advanced Spectroscopic and Structural Characterization Studies

While standard spectroscopic techniques (NMR, IR, MS) are routinely used to confirm the identity of this compound, a deeper understanding of its structural nuances and dynamic behavior necessitates the application of more advanced characterization methods. Future research should focus on employing these sophisticated techniques to build a comprehensive structure-property relationship profile.

Solid-state NMR (ssNMR) spectroscopy could provide invaluable insights into the packing and intermolecular interactions of the compound in its crystalline form. This information is crucial for understanding its physical properties, such as solubility and melting point, and for the rational design of crystalline formulations.

Advanced X-ray diffraction techniques, including single-crystal X-ray crystallography on novel polymorphs or co-crystals, will be instrumental in elucidating the precise three-dimensional arrangement of atoms and the nature of intermolecular forces, such as hydrogen bonding and π-π stacking. researchgate.net This detailed structural information is a prerequisite for accurate computational modeling and for understanding its interaction with biological targets.

Moreover, the application of advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), could provide information on the gas-phase conformation of the molecule, which can be correlated with its solution-phase and solid-state structures.

In-Depth Computational Studies on Reaction Mechanisms and Properties

Computational chemistry offers a powerful lens through which to investigate the intricacies of chemical reactions and predict molecular properties. Future research should leverage in-depth computational studies to complement experimental work on this compound.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of both existing and newly developed synthetic routes. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a rational basis for optimizing reaction conditions to improve yield and selectivity.

Furthermore, computational methods can be used to predict a wide range of molecular properties, including electronic properties (HOMO-LUMO gap, electrostatic potential), spectroscopic signatures, and potential sites of reactivity. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption and emission spectra, aiding in the interpretation of experimental spectroscopic data. These computational insights can guide the design of new derivatives with tailored photophysical or electronic properties.

Development of Novel Derivatization Strategies

The functional scaffold of this compound presents numerous opportunities for derivatization, allowing for the fine-tuning of its chemical and biological properties. Future research should focus on developing novel and efficient strategies to create a diverse library of derivatives for various applications.

One promising avenue is the exploration of late-stage functionalization techniques. These methods allow for the modification of the core structure at a late stage in the synthetic sequence, enabling rapid access to a wide range of analogs without the need to re-synthesize the entire molecule from scratch. This approach is particularly valuable for structure-activity relationship (SAR) studies in drug discovery. nih.gov

The development of regioselective derivatization methods is also crucial. Given the multiple reactive sites on the molecule, controlling the position of new functional groups is essential for targeted applications. This could involve the use of protecting groups or the development of catalysts that direct reactions to a specific site. A strategy involving 3-nitrophenylhydrazine (B1228671) (3-NPH) has shown success in derivatizing multiple functional groups for enhanced detection in metabolomics, a concept that could be adapted for this compound. nih.gov

Integration into Emerging Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding the development of chemical processes. Future research on this compound must embrace these principles to ensure its synthesis and application are sustainable. rasayanjournal.co.in

A primary focus should be on the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds. researchgate.net The investigation of solvent-free reaction conditions, such as mechanochemistry (ball milling), is another promising approach to minimize environmental impact. rasayanjournal.co.in

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Fluorophenyl)pyridin-2-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, reacting 3-fluorophenylboronic acid with 2-aminopyridine derivatives under Suzuki-Miyaura conditions (Pd(OAc)₂/Xantphos catalyst, NaOtBu base, 80–100°C) yields the target compound . Solvent choice (e.g., toluene or DMF) and temperature optimization are critical to achieving >70% yield.
  • Data Note : Inconsistent yields (e.g., 22–75%) may arise from impurities in starting materials or suboptimal catalyst loading .

Q. How can the purity and structure of this compound be validated?

  • Methodology : Use HPLC (C18 column, methanol/water mobile phase) for purity assessment (>95%). Structural confirmation requires 1^1H/13^13C NMR (e.g., aromatic proton signals at δ 6.8–8.2 ppm) and high-resolution mass spectrometry (HRMS) . X-ray crystallography (via SHELXL ) resolves stereoelectronic effects of the fluorine substituent.

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodology : Test solubility in polar (DMSO, methanol) and nonpolar solvents (dichloromethane). Fluorinated analogs exhibit moderate solubility in DMSO (~50 mg/mL) but poor aqueous solubility (<1 mg/mL) due to lipophilic fluorophenyl groups . Stability studies (TGA/DSC) show decomposition above 200°C .

Q. What safety precautions are necessary when handling this compound?

  • Protocols : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; fluorinated aromatic amines may irritate mucous membranes . Store in inert atmospheres (argon) at –20°C to prevent oxidation.

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or biological activity of this compound?

  • Methodology : Density functional theory (DFT) predicts regioselectivity in cross-coupling reactions. Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets like kinase enzymes, leveraging the fluorophenyl group’s electron-withdrawing effects .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyridin-2-amine derivatives?

  • Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ values). For instance, fluorinated analogs show variable TrkA kinase inhibition (IC₅₀ = 0.1–10 µM) depending on substituent positioning . Validate discrepancies via orthogonal assays (e.g., SPR vs. enzymatic activity).

Q. How does the 3-fluorophenyl group influence electronic properties and reactivity?

  • Mechanistic Insight : Fluorine’s electronegativity increases pyridine ring electron deficiency, enhancing electrophilic substitution at the 5-position. UV-Vis spectroscopy and Hammett constants quantify this effect .

Q. What advanced characterization techniques elucidate solid-state interactions in cocrystals or salts of this compound?

  • Techniques : Single-crystal XRD (SHELX ) and powder diffraction (PXRD) map hydrogen-bonding networks. For example, amine-pyridine hydrogen bonds (N–H···N) form centrosymmetric dimers in related structures .

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